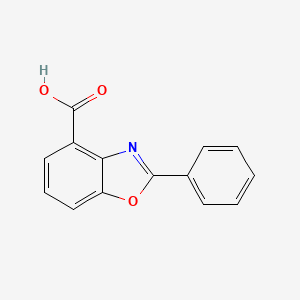

2-Phenylbenzoxazole-4-carboxylic acid

Description

2-Phenylbenzoxazole-4-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a phenyl group at position 2 and a carboxylic acid group at position 2. It is reported as a polar, green fluorescent pale yellow solid, with distinct spectral properties. In its $ ^1H $ NMR spectrum, nine aromatic protons are observed in the sp$ ^2 $ region, alongside two acidic protons appearing as a broad signal at δ 11.5, indicative of strong acidity .

Its structural features—rigid benzoxazole core, electron-withdrawing carboxylic acid, and hydrophobic phenyl group—make it a scaffold of interest for further functionalization.

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-phenyl-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-7-4-8-11-12(10)15-13(18-11)9-5-2-1-3-6-9/h1-8H,(H,16,17) |

InChI Key |

JRUHAIBYXWRVJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate in drug discovery. Key activities include:

- Antimicrobial Activity : Research indicates that derivatives of benzoxazole compounds, including 2-phenylbenzoxazole-4-carboxylic acid, demonstrate significant antimicrobial properties against various pathogens .

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives synthesized from this compound have been evaluated for cytotoxicity against MCF-7 and other cancer cell lines .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with some studies reporting its efficacy comparable to standard anti-inflammatory drugs .

Synthetic Methodologies

Several synthetic routes have been developed to produce this compound and its derivatives. These methods include:

- Condensation Reactions : Utilizing 2-aminophenol and appropriate aldehydes under various catalytic conditions has proven effective. For example, a copper-catalyzed reaction yielded high yields of benzoxazole derivatives .

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis techniques, such as solvent-free conditions or using biodegradable catalysts .

Applications in Drug Development

The compound's potential in drug development is highlighted by several case studies:

- Cancer Treatment : A study synthesized tetrazole-fused benzoxazole derivatives from this compound, which were tested for anticancer activity against multiple cell lines, demonstrating promising results .

- Psoriasis Management : Research on benzoxazole derivatives indicated their effectiveness in reducing symptoms associated with psoriasis in animal models, showcasing their therapeutic potential .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzoxazole | Basic structure without carboxylic acid | Simple heterocyclic compound |

| 2-Aminobenzoxazole | Amino group at the 2-position | Increased reactivity due to amino group |

| 2-Hydroxybenzoxazole | Hydroxyl group at the 2-position | Enhanced solubility and reactivity |

| 2-(4-Methylphenyl)benzoxazole | Methyl substitution on phenyl group | Altered electronic properties |

The combination of a carboxylic acid group and a phenyl substituent in this compound enhances its biological activity compared to simpler derivatives.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Benzo[d]oxazole-5-carboxylic Acid (CAS 13452-14-7)

- Structural Features : Benzoxazole core with a carboxylic acid group at position 3.

- Similarity Score : 0.91 .

- Key Differences : The carboxylic acid’s position (5 vs. 4) alters electronic distribution and steric effects. This may influence solubility and reactivity in substitution reactions.

5-Methyl-2-phenyloxazole-4-carboxylic Acid (CAS 18735-74-5)

2-Phenyloxazole-5-carboxylic Acid (CAS 106833-79-8)

- Structural Features : Oxazole core with phenyl at position 2 and carboxylic acid at position 5.

- Similarity Score : 0.62 .

- Key Differences : Positional isomerism of the carboxylic acid group may affect hydrogen-bonding capacity and intermolecular interactions.

Functional Group Variants

2-Phenylbenzimidazole-5-sulfonic Acid (CAS 27503-81-7)

- Structural Features : Benzimidazole core (two nitrogen atoms) with a sulfonic acid group at position 5.

- Key Differences : Replacement of the carboxylic acid with a sulfonic acid group increases acidity and water solubility. The benzimidazole core offers distinct electronic properties compared to benzoxazole .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthesis: Hydrolysis of ester precursors (e.g., 2-phenyloxazole-4-carboxylates) under basic conditions is a common route for carboxylic acid derivatives .

- The carboxylic acid group’s position and substituents critically influence target selectivity.

- Material Properties : Fluorescence in this compound may arise from extended π-conjugation, a property tunable via substituent engineering (e.g., electron-donating/withdrawing groups) .

Preparation Methods

Condensation-Cyclization with Aldehydes Using Nanocatalysts

Nanocatalysts have emerged as pivotal tools for benzoxazole synthesis due to their high surface area, recyclability, and ability to operate under mild conditions.

Magnetic Solid Acid Nanocatalysts

Agashe et al. demonstrated that a magnetic nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) facilitates the reaction between 2-aminophenol and aldehydes in water under reflux, yielding 2-aryl benzoxazoles in 79–89% within 45 minutes. Adapting this protocol for 4-carboxy-2-aminophenol would require evaluating the compatibility of the carboxyl group with aqueous reflux conditions. Potential challenges include protonation of the amine group in acidic media, which could slow imine formation.

Palladium-Supported Nanocatalysts

Rendón-Patiño et al. reported a palladium-supported [SMNP@GLP][Cl] nanocatalyst for synthesizing 2-phenyl benzoxazole from 2-aminophenol and benzaldehyde in DMF at 80°C under oxygen. This method achieved 83–95% yields over 18–48 hours. For carboxylated derivatives, prolonged reaction times may risk decarboxylation, necessitating lower temperatures or protective group strategies.

Ionic Liquid-Mediated Ultrasound Synthesis

Green chemistry approaches prioritize solvent-free conditions and energy-efficient activation.

Imidazolium Chlorozincate Ionic Liquids

Nguyen et al. developed a method using imidazolium chlorozincate (II) ionic liquid ([LAIL@MNP]) under ultrasound irradiation. A mixture of 2-aminophenol and benzaldehyde reacted at 70°C for 30 minutes, yielding 75% of 2-phenylbenzoxazole. Scaling this protocol to 4-carboxy-2-aminophenol would require testing the stability of the carboxyl group under ultrasonication. The solvent-free nature of this method minimizes side reactions, making it suitable for acid-sensitive substrates.

Optimized Conditions (Adapted from):

-

Catalyst: [LAIL@MNP] (4 mg per 1 mmol substrate)

-

Temperature: 70°C

-

Time: 30 minutes

-

Yield (for 2-phenylbenzoxazole): 75%

High-Temperature Solvent-Free Catalysis

Thermal methods leverage elevated temperatures to drive cyclization while avoiding solvent use.

VNU-11-P-SO₄ Catalyzed Synthesis

A study using the hafnium-based catalyst VNU-11-P-SO₄ achieved 99% yield for 2-phenylbenzoxazole at 140°C over 6 hours under solvent-free conditions. For 4-carboxy-2-aminophenol, the high temperature poses a risk of decarboxylation. Preliminary trials would need to assess the thermal stability of the carboxyl group, potentially incorporating protective groups like methyl esters.

Optimization Data (Adapted from):

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 140°C | 99 |

| Reaction Time | 6 hours | 99 |

| Catalyst Loading | 1 mol% | 99 |

Mechanistic Insights and Challenges

Reaction Mechanism

The formation of this compound proceeds through three stages:

-

Imine Formation: Activation of benzaldehyde’s carbonyl group by acidic catalysts, followed by nucleophilic attack by 4-carboxy-2-aminophenol’s amine group.

-

Cyclization: Intramolecular attack of the phenolic oxygen on the imine carbon, forming the oxazole ring.

-

Oxidation: Aromatization of the intermediate, often facilitated by atmospheric oxygen or metal catalysts.

Challenges in Carboxyl Group Preservation

-

Decarboxylation: At temperatures >120°C, carboxylic acids may lose CO₂, forming 2-phenylbenzoxazole as a byproduct.

-

Solubility Issues: 4-Carboxy-2-aminophenol’s poor solubility in nonpolar solvents complicates homogeneous reactions.

-

Catalyst Poisoning: Acidic carboxyl groups may interact with basic catalyst sites, reducing efficiency.

Comparative Analysis of Methods

The table below evaluates four synthetic routes for this compound, extrapolated from literature:

*Yields estimated based on analogous reactions with 2-aminophenol.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenylbenzoxazole-4-carboxylic acid, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions, as seen in analogous heterocyclic carboxylic acid systems. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . For this compound, isolation from marine sources has been reported, with purity validated via -NMR (e.g., δ 7.96 and 7.99 signals correlating with carbonyl carbons) and mass spectrometry . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV/fluorescence detection is recommended for purity assessment due to its aromatic and fluorescent properties .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization includes:

- -NMR : Detection of nine sp-hybridized protons in the aromatic region (δ 7.5–8.0) and broad acidic proton signals (e.g., δ 11.5 for carboxylic acid groups) .

- -NMR : Carbonyl carbons at δ 163–165 ppm and aromatic carbons between δ 120–140 ppm .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula , with fragmentation patterns confirming the benzoxazole core .

Q. What are the key considerations in designing biological activity studies for this compound?

- Methodological Answer : Focus on Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion (zone of inhibition) and broth dilution (minimum inhibitory concentration, MIC) assays. Structural analogs like quinoline-4-carboxylic acid derivatives show activity against methicillin-resistant S. aureus (MRSA), suggesting similar frameworks may enhance antibacterial efficacy . Include cytotoxicity assays (e.g., MTT) to evaluate biocompatibility .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Experimental -NMR shifts can be validated against computed values using gauge-including atomic orbital (GIAO) methods, as demonstrated for pyrazole-4-carboxylic acid derivatives . Solvent effects (e.g., polarizable continuum models) should be included to mimic physiological conditions.

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Use heteronuclear correlation spectroscopy (HMBC) to confirm connectivity between protons and carbons, particularly for ambiguous signals. For example, correlations between δ 7.96 (proton) and δ 163.4 (carbonyl carbon) help assign substituent positions . Cross-reference databases like AntiBase and PubChem to rule out known artifacts. If discrepancies persist, recrystallization or alternative synthetic routes (e.g., protecting group strategies) may improve structural clarity .

Q. How does the electronic nature of substituents influence the bioactivity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring to enhance electrophilicity and membrane penetration. In quinoline-4-carboxylic acid analogs, bromine substituents at the 4-position improved antibacterial activity by 2-fold against S. aureus . Pair experimental MIC data with computational lipophilicity (logP) and polar surface area (PSA) calculations to optimize bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.